Isopropyl 3,4-diaminobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to Isopropyl 3,4-diaminobenzoate often involves complex chemical reactions and methodologies. For example, the synthesis of triorganotin derivatives of 3-amino, 4-amino, and 3,5-diaminobenzoic acids demonstrates the intricate steps required to create related compounds, employing methods such as crystal structure determinations and vibrational spectroscopic evidence to confirm the structures (D. Tzimopoulos et al., 2009). Another example involves the creation of novel diamines and subsequent polyimides, showcasing the complexity and versatility of these chemical structures (Li et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from 3,4-diaminopyridine, reveals insights into the interactions and configurations that influence their properties and reactivity (E. Opozda et al., 2006). Structural elucidation is crucial for understanding the physical and chemical behavior of these molecules.
Chemical Reactions and Properties
Chemical reactions involving Isopropyl 3,4-diaminobenzoate derivatives and related compounds can be complex and varied. For instance, studies on the synthesis and characterization of different diamines and their reactions to form polyamides and poly(amideimide)s provide valuable information on their chemical behavior and potential applications (S. Hsiao et al., 1995).
Scientific Research Applications
Polymers from Renewable Resources
Isopropyl 3,4-diaminobenzoate could be investigated within the broader context of utilizing renewable resources for polymer synthesis. Polymers derived from renewable resources, such as 1,4:3,6-dianhydrohexitols (e.g., isosorbide, isomannide, and isoidide), offer attractive features for polymeric materials including rigidity, chirality, non-toxicity, and biodegradability. These materials are crucial for developing high glass transition temperature polymers with good thermomechanical resistance and specific optical properties, suggesting potential areas for the application of isopropyl 3,4-diaminobenzoate in biodegradable polymer production (Fenouillot et al., 2010).
Isotachophoresis in Biomolecular Reactions
Another possible application could involve isotachophoresis (ITP), a technique that requires no specific geometric design or material and is compatible with a wide range of microfluidic and automated platforms. ITP has been applied to the initiation, control, and acceleration of chemical reactions, including those involving biomolecular reactants such as nucleic acids, proteins, and live cells. This indicates the potential of isopropyl 3,4-diaminobenzoate in facilitating chemical reactions through ITP, especially in automating and speeding up processes (Eid & Santiago, 2017).
Biogeochemistry in Marine Mammal Ecology
Stable isotope analysis (SIA) has become a fundamental tool in ecology, particularly in studying marine mammal ecology, diet, habitat use, movement, and physiology. While isopropyl 3,4-diaminobenzoate itself is not directly mentioned, the methodologies involved in SIA could be relevant for tracing the presence and movement of substances like isopropyl 3,4-diaminobenzoate in marine environments, offering insights into its distribution and potential effects on marine life (Newsome et al., 2010).
Chlorogenic Acid in Biomedical Applications
Research into chlorogenic acid (CGA), a biologically active dietary polyphenol, has shown it plays several important roles such as antioxidant, anti-inflammatory, and neuroprotective activities. By analogy, exploring the biochemical and pharmacological properties of isopropyl 3,4-diaminobenzoate could reveal similar beneficial effects, potentially making it a candidate for various therapeutic and pharmaceutical applications (Naveed et al., 2018).
Ecosystem Gas Exchange Studies
The use of stable isotopes in studying ecosystem gas exchange has been highlighted, emphasizing their role in understanding carbon and oxygen isotopic compositions. While isopropyl 3,4-diaminobenzoate is not directly mentioned, research into its isotopic signatures could contribute to our understanding of its role and fate in ecosystem processes, particularly in relation to carbon cycling and environmental interactions (Yakir & Sternberg, 2000).
Future Directions
The future directions in the research and application of Isopropyl 3,4-diaminobenzoate could involve its use in the synthesis of new pharmaceutical compounds. The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
properties
IUPAC Name |
propan-2-yl 3,4-diaminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICWBSRSIVCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3,4-diaminobenzoate |
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